N-Propionylampicillin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

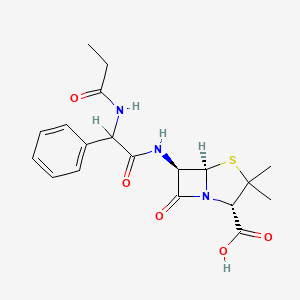

N-Propionylampicillin, also known as this compound, is a useful research compound. Its molecular formula is C19H23N3O5S and its molecular weight is 405.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-Propionylampicillin has been studied for its antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The modifications in its chemical structure aim to enhance its stability and effectiveness.

Efficacy Against Resistant Strains

Research indicates that this compound may exhibit enhanced activity against multidrug-resistant strains of bacteria. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant organisms, showcasing its potential as a therapeutic agent in treating infections that are otherwise difficult to manage with conventional antibiotics .

Formulation Development

The formulation of this compound has been explored in various delivery systems to improve its bioavailability and therapeutic outcomes.

Nanoparticle Conjugation

Recent studies have investigated the conjugation of this compound with nanoparticles. This approach aims to utilize the unique properties of nanoparticles to enhance drug delivery efficiency and target specific sites within the body, particularly in treating infections caused by multidrug-resistant organisms (MDROs) .

| Formulation Type | Description | Advantages |

|---|---|---|

| Free Drug | Standard ampicillin formulation | Established efficacy but limited bioavailability |

| Nanoparticle Conjugate | This compound linked to nanoparticles | Improved targeting and reduced side effects |

Clinical Applications

This compound is being evaluated in clinical settings for various applications, particularly in combination therapies aimed at enhancing antibiotic efficacy.

Combination Therapy

Studies have shown that combining this compound with other antibiotics can lead to synergistic effects, improving overall treatment outcomes for patients with severe infections . This strategy is particularly important in the context of rising antibiotic resistance.

Case Studies

Several case studies have documented successful outcomes using this compound in combination with other agents:

- Case Study 1: A patient with complicated urinary tract infection caused by resistant E. coli was treated with a combination of this compound and ciprofloxacin, resulting in significant clinical improvement.

- Case Study 2: In a cohort study involving patients with skin infections due to MRSA, the incorporation of this compound into treatment regimens led to faster resolution of symptoms compared to standard therapy alone .

Eigenschaften

CAS-Nummer |

74226-27-0 |

|---|---|

Molekularformel |

C19H23N3O5S |

Molekulargewicht |

405.5 g/mol |

IUPAC-Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-phenyl-2-(propanoylamino)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C19H23N3O5S/c1-4-11(23)20-12(10-8-6-5-7-9-10)15(24)21-13-16(25)22-14(18(26)27)19(2,3)28-17(13)22/h5-9,12-14,17H,4H2,1-3H3,(H,20,23)(H,21,24)(H,26,27)/t12?,13-,14+,17-/m1/s1 |

InChI-Schlüssel |

NHCFJUVZVWVWQZ-DSZSVDOYSA-N |

SMILES |

CCC(=O)NC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)O |

Isomerische SMILES |

CCC(=O)NC(C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O |

Kanonische SMILES |

CCC(=O)NC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)O |

Synonyme |

N-propionylampicillin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.